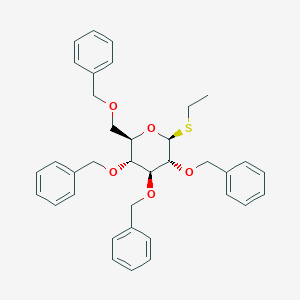

(2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran

Descripción general

Descripción

(2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran, also known as this compound, is a useful research compound. Its molecular formula is C36H40O5S and its molecular weight is 584.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Ethyl 2,3,4,6-Tetra-O-Benzyl-B-D-Thioglucopyranoside is a complex organic compound that is primarily used as an intermediate in the synthesis of other compounds . The primary targets of this compound are the enzymes and proteins involved in the biochemical reactions where it is used as a substrate or a reactant .

Mode of Action

This compound is a hemiacetal , which means it can be converted into glycosyl donors such as trichloroacetimidates . It can also be used directly as a donor or as a substrate for nucleophilic addition reactions . This versatility allows it to interact with its targets in a variety of ways, leading to different biochemical changes depending on the specific reaction.

Biochemical Pathways

The exact biochemical pathways affected by Ethyl 2,3,4,6-Tetra-O-Benzyl-B-D-Thioglucopyranoside depend on the specific reactions it is involved in. It is often used in glucosylation reactions , which are crucial for a variety of biological processes, including the synthesis of disaccharides and D-glucose-6-phosphate .

Result of Action

The molecular and cellular effects of Ethyl 2,3,4,6-Tetra-O-Benzyl-B-D-Thioglucopyranoside’s action would depend on the specific biochemical reactions it is involved in. As a glucosylation agent, it could contribute to the synthesis of important biological molecules, potentially influencing cellular processes such as signal transduction, protein folding, and cellular recognition .

Action Environment

The action, efficacy, and stability of Ethyl 2,3,4,6-Tetra-O-Benzyl-B-D-Thioglucopyranoside can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of other reactants or catalysts, and the specific conditions of the biological system in which it is used .

Actividad Biológica

The compound (2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a tetrahydropyran ring substituted with multiple benzyloxy groups and an ethylthio moiety. The structural complexity contributes to its unique interactions with biological systems.

Molecular Formula: CHOS

Molecular Weight: 414.55 g/mol

CAS Number: 38184-10-0

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the sulfonamide group in related compounds suggests that this compound may also inhibit bacterial growth by disrupting folate synthesis pathways. For instance, sulfonamides are known to interfere with the production of folate in bacteria, leading to growth inhibition .

2. Anti-inflammatory Effects

The compound's potential anti-inflammatory activity can be hypothesized based on the structure-activity relationship observed in related tetrahydropyran derivatives. Studies have shown that modifications in the tetrahydropyran structure can enhance anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response .

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized various derivatives of tetrahydropyran compounds to evaluate their biological activities. The derivatives were tested for their ability to inhibit COX enzymes and showed promising results in vitro against inflammatory markers such as TNF-α and IL-6 . The findings suggest that structural modifications can lead to enhanced biological activity.

Case Study 2: Interaction Studies

Interaction studies involving similar tetrahydropyran compounds have demonstrated their ability to form reversible covalent bonds with diols and other biomolecules. This property is particularly useful for studying enzyme kinetics and inhibition mechanisms, indicating potential therapeutic applications .

Data Tables

| Biological Activity | Related Compounds | Mechanism of Action |

|---|---|---|

| Antimicrobial | Sulfonamides | Inhibition of folate synthesis |

| Anti-inflammatory | Tetrahydropyrans | COX inhibition |

Aplicaciones Científicas De Investigación

Synthetic Applications

This compound serves as a valuable building block in organic synthesis. Its functional groups allow for further modifications and transformations:

- Carbohydrate Synthesis : The compound can be utilized in the synthesis of complex carbohydrates due to its ability to undergo glycosylation reactions. The presence of benzyloxy groups enhances its reactivity and selectivity in these reactions .

- Protected Sugar Derivatives : It acts as a protected galactopyranoside, which is crucial for the synthesis of glycoconjugates and other carbohydrate-based biomolecules. This property is particularly useful in the development of new glycosylation methodologies .

Medicinal Chemistry Applications

The compound's unique structure contributes to its potential use in drug discovery and development:

- Anticancer Research : Compounds with similar structures have shown promise in anticancer research by targeting specific pathways involved in tumor growth. The ethylthio group may enhance biological activity by improving solubility or modifying pharmacokinetic properties .

- Glycoconjugate Therapeutics : As a precursor for glycoconjugates, it can be involved in creating therapeutics that mimic natural glycoproteins or glycolipids, which are important for cell signaling and immune responses .

Case Studies

Several studies highlight the applications of this compound:

- Glycosylation Reactions : A study demonstrated the use of (2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran as a glycosyl donor in the formation of complex oligosaccharides. The reaction conditions were optimized to achieve high yields and selectivity .

- Synthesis of Anticancer Agents : Research has shown that derivatives of this compound can be modified to create anticancer agents. The introduction of various substituents on the tetrahydropyran ring has led to compounds with enhanced activity against cancer cell lines .

- Development of Glycoconjugates : In another study, this compound was successfully used as a building block for synthesizing glycoconjugates that exhibit improved binding properties to lectins, which are proteins that bind carbohydrates. This has implications for developing targeted drug delivery systems .

Análisis De Reacciones Químicas

Click Chemistry for Triazole Formation

A key reaction pathway involves copper-catalyzed azide-alkyne cycloaddition (CuAAC). While the target compound lacks azide groups, related diazido derivatives (e.g., compound 7b in ) undergo efficient triazole formation. For example:

-

Reaction Example :

Reactants Conditions Product Yield Source Diazido derivative + phenylacetylene CuSO₄·5H₂O, sodium ascorbate, H₂O/EtOH, 60°C Bis-triazole derivative (13 ) ~80% This reaction highlights the potential for introducing triazole moieties if azide functionalities are introduced via prior synthetic steps (e.g., diazidation of hydroxyl groups).

Thioglycoside Reactivity

The ethylthio group (-S-Et) exhibits nucleophilic and leaving-group behavior:

-

Nucleophilic Displacement :

The ethylthio group can act as a leaving group under acidic or Lewis acid-catalyzed conditions. For example, treatment with Brønsted acids (e.g., HCl in methanol) or BF₃·Et₂O facilitates glycosylation or hydrolysis to yield reducing sugars. -

Oxidation :

Controlled oxidation with mCPBA (meta-chloroperbenzoic acid) converts the ethylthio group to a sulfoxide or sulfone, altering electronic properties and reactivity.

| Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Glycosylation | HCl (cat.), MeOH, RT | Hydrolysis to reducing sugar | Requires deprotection |

| Oxidation (S→SO) | mCPBA, CH₂Cl₂, 0°C to RT | Ethylsulfinyl derivative | Stereoselectivity varies |

| Oxidation (S→SO₂) | Excess mCPBA, reflux | Ethylsulfonyl derivative | Enhanced stability |

Benzyl Ether Deprotection

The benzyl-protected hydroxyl groups are cleaved under hydrogenolytic conditions :

-

Catalytic Hydrogenation :

Using Pd/C or Pd(OH)₂ under H₂ atmosphere (1–3 atm) removes benzyl groups, yielding free hydroxyls. This step is critical for subsequent functionalization or biological testing.Example Protocol :

Diazidation and Further Functionalization

Diazidation of hydroxyl groups (e.g., using TMSN₃ and BF₃·Et₂O ) introduces azides for click chemistry or Staudinger reactions. This is exemplified in the synthesis of compound 7a :

-

Reagents : TMSN₃ (2.5 equiv), BF₃·Et₂O (1.2 equiv), CH₂Cl₂, 0°C → RT

-

Yield : 47–56%

-

Key Data :

Stereochemical Considerations

The stereochemistry at C-2, C-3, C-4, C-5, and C-6 dictates reactivity:

-

Axial vs. Equatorial Substituents :

The ethylthio group at C-6 (axial position in β-thiogalactopyranoside derivatives) influences glycosylation kinetics and stereoselectivity. -

Benzyloxy Groups :

Bulky benzyl ethers hinder nucleophilic attack at adjacent positions, necessitating optimized conditions for selective transformations.

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-ethylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40O5S/c1-2-42-36-35(40-26-31-21-13-6-14-22-31)34(39-25-30-19-11-5-12-20-30)33(38-24-29-17-9-4-10-18-29)32(41-36)27-37-23-28-15-7-3-8-16-28/h3-22,32-36H,2,23-27H2,1H3/t32-,33-,34+,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRALMNQUAKWSMF-GJXDWMKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451978 | |

| Record name | Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108739-67-9 | |

| Record name | Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.